molecular formula C14H12N2O B13704914 6-Methyl-1-phenylbenzimidazol-2(3H)-one

6-Methyl-1-phenylbenzimidazol-2(3H)-one

Cat. No.: B13704914
M. Wt: 224.26 g/mol
InChI Key: HYKOXWVVDCZSJW-UHFFFAOYSA-N
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Description

6-Methyl-1-phenylbenzimidazol-2(3H)-one is a benzimidazole derivative characterized by a methyl group at the 6-position of the benzimidazole core and a phenyl substituent at the 1-position. The 2(3H)-one moiety introduces a ketone group, contributing to its unique electronic and steric properties. Benzimidazoles are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromaticity, hydrogen-bonding capacity, and tunable substituent effects .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methyl-3-phenyl-1H-benzimidazol-2-one

InChI

InChI=1S/C14H12N2O/c1-10-7-8-12-13(9-10)16(14(17)15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)

InChI Key

HYKOXWVVDCZSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-phenylbenzimidazol-2(3H)-one can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as 6-methyl-1-phenyl-2-carboxylic acid, under acidic or basic conditions. The reaction typically requires heating and may involve catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale batch or continuous processes. These methods may include the use of high-pressure reactors, automated control systems, and purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-phenylbenzimidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methyl groups, leading to the formation of substituted benzimidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigating its biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent for treating various diseases.

    Industry: Applications in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Methyl-1-phenylbenzimidazol-2(3H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial enzymes or cell membranes, disrupting essential cellular processes. The molecular targets and pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

6-Chloro-1-(3,5-dimethylphenylsulfonyl)-1H-benzimidazol-2(3H)-one

Key Structural Differences :

  • Substituents : The 6-position has a chlorine atom instead of a methyl group, and the 1-position features a 3,5-dimethylphenylsulfonyl group rather than a phenyl group.
  • Crystallographic Data: Crystal system: Monoclinic, space group $ P2_1/c $ . Unit cell parameters: $ a = 12.173 \, \text{Å}, b = 14.036 \, \text{Å}, c = 8.949 \, \text{Å}, \beta = 95.77^\circ $ . Intermolecular interactions: Sulfonyl oxygen atoms participate in hydrogen bonds (e.g., $ \text{O}\cdots\text{H-N} $, 2.39 Å) and π-π stacking (3.07 Å between benzimidazole rings) .

Functional Implications :

  • The chloro substituent at the 6-position may confer greater electron-withdrawing effects, altering reactivity in substitution reactions .

2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol

Key Structural Differences :

  • The benzimidazole core retains the 6-methyl group but is substituted at the 2-position with a methoxyphenol group instead of a ketone.
  • Synthesis: Prepared via condensation reactions involving o-phenylenediamine derivatives and methoxyphenol precursors .

Functional Implications :

  • The absence of the 2(3H)-one moiety reduces steric hindrance, possibly favoring planar conformations in coordination complexes.

6-Methyl-2-piperidin-3-yl-1H-benzimidazole

Key Structural Differences :

  • A piperidin-3-yl group replaces the 2(3H)-one and phenyl substituents.

Functional Implications :

  • The piperidine ring introduces basicity and conformational flexibility, which could enhance bioavailability in drug design.
  • The absence of a ketone group simplifies synthetic routes but reduces opportunities for hydrogen bonding .

6-Methyl-2-(trifluoromethyl)-1H-benzimidazole

Key Structural Differences :

  • A trifluoromethyl group replaces the 2(3H)-one and phenyl substituents.
  • Properties : The trifluoromethyl group is highly electronegative, imparting stability against metabolic degradation .

Functional Implications :

  • The electron-withdrawing CF₃ group may enhance electrophilic substitution reactivity at the benzimidazole core.
  • Increased lipophilicity compared to the target compound could improve membrane permeability in biological systems .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Notable Properties
6-Methyl-1-phenylbenzimidazol-2(3H)-one 6-Me, 1-Ph, 2(3H)-one 238.27 g/mol Ketone, Phenyl Hypothesized planar aromaticity
6-Chloro-1-(3,5-dimethylphenylsulfonyl)-... 6-Cl, 1-Sulfonyl, 2(3H)-one 336.78 g/mol Sulfonyl, Chloro High polarity, π-π stacking
2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol 6-Me, 2-Methoxyphenol 279.30 g/mol Phenolic -OH, Methoxy Metal coordination potential
6-Methyl-2-piperidin-3-yl-1H-benzimidazole 6-Me, 2-Piperidinyl 215.29 g/mol Piperidine Bioavailability enhancer
6-Methyl-2-(trifluoromethyl)-1H-benzimidazole 6-Me, 2-CF₃ 200.16 g/mol Trifluoromethyl Metabolic stability

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position increase electrophilic reactivity, while bulky groups (e.g., sulfonyl, phenyl) at the 1-position influence crystal packing and solubility .
  • Hydrogen Bonding: The 2(3H)-one group in the target compound may facilitate intermolecular interactions, as seen in analogs with sulfonyl or phenolic groups .
  • Applications: Structural variations correlate with diverse applications—pharmaceutical intermediates (piperidine derivatives), agrochemicals (CF₃ analogs), and coordination chemistry (methoxyphenol derivatives) .

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